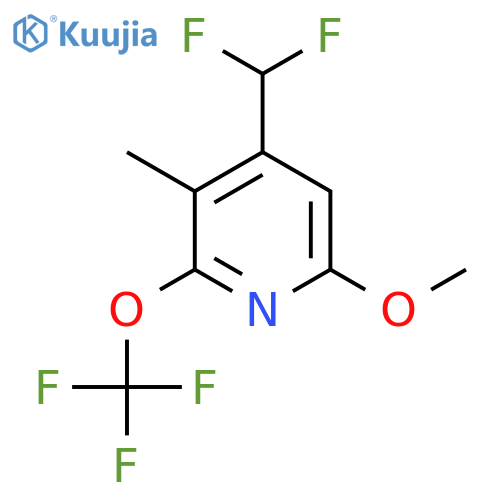Cas no 1804356-64-6 (4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine)

1804356-64-6 structure
商品名:4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine
CAS番号:1804356-64-6
MF:C9H8F5NO2
メガワット:257.157340049744
CID:4839817
4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C9H8F5NO2/c1-4-5(7(10)11)3-6(16-2)15-8(4)17-9(12,13)14/h3,7H,1-2H3
- InChIKey: OCBYRMLFFONZJQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N=C(C=1C)OC(F)(F)F)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 248
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 31.4
4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086304-1g |
4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine |
1804356-64-6 | 97% | 1g |
$1,579.40 | 2022-04-02 |
4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
1804356-64-6 (4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine) 関連製品
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 81216-14-0(7-bromohept-1-yne)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
